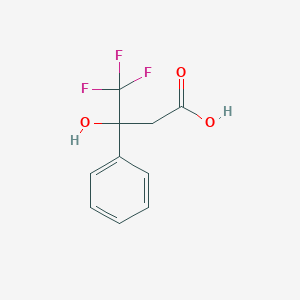
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid
Descripción general
Descripción
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid is a chemical compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . It is a solid at room temperature and has a melting point of 132-136°C . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid involves several steps. One common synthetic route includes the reaction of 4,4,4-trifluoro-3-oxobutanoic acid with phenylmagnesium bromide, followed by hydrolysis . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 4,4,4-trifluoro-3-phenylbutanoic acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a reference compound in the development of new pharmaceuticals.
Industry: Its applications in industry are limited, but it is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid can be compared with other similar compounds, such as:
4,4,4-Trifluoro-3-hydroxybutanoic acid: Lacks the phenyl group, making it less hydrophobic and potentially less effective in interacting with hydrophobic protein regions.
3-Hydroxy-3-phenylbutanoic acid: Lacks the trifluoromethyl group, reducing its lipophilicity and altering its chemical reactivity.
4,4,4-Trifluoro-3-phenylbutanoic acid: Lacks the hydroxyl group, which can affect its ability to participate in hydrogen bonding and other interactions.
The presence of both the trifluoromethyl and phenyl groups in this compound makes it unique in its chemical properties and interactions.
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)9(16,6-8(14)15)7-4-2-1-3-5-7/h1-5,16H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGWRGLPYNFJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

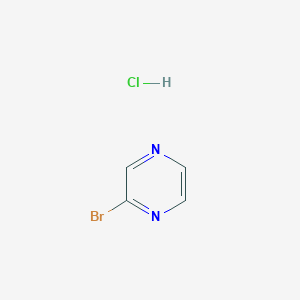
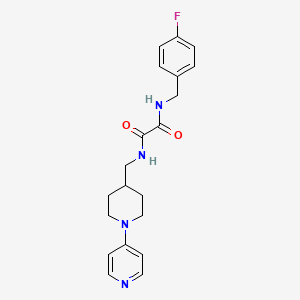
![ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B2610585.png)
![3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one](/img/structure/B2610586.png)
![3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2610587.png)
![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2610590.png)
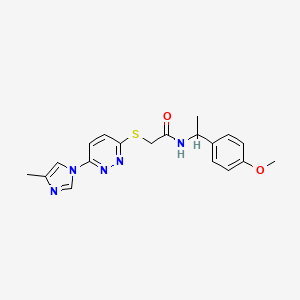
![1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2610594.png)
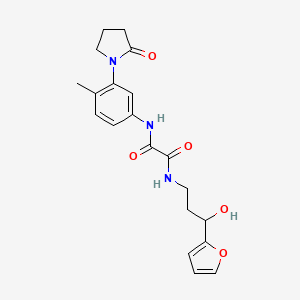
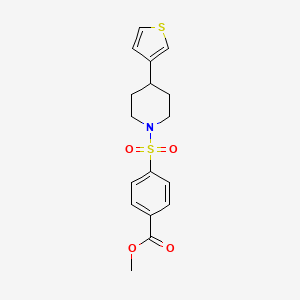
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2610602.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2610604.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2610605.png)
